Benzo[c][1,2,5]oxadiazole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJCWLBFFLOLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo C 1 2 3 Oxadiazole 5 Carboxamide and Analogs
Established Synthetic Routes to Benzo[c]scholarsresearchlibrary.comnih.govrsc.orgoxadiazole Core Structures
The formation of the benzo[c] nih.govrsc.orgoxadiazole, also known as benzofurazan (B1196253), is a critical first step. Various established methods have been developed to construct this heterocyclic system, often starting from substituted aniline (B41778) derivatives.
A common and effective strategy for constructing the benzo[c] nih.govrsc.orgoxadiazole core involves the cyclization of ortho-substituted nitroanilines. One well-documented route starts from the commercially available 4-amino-3-nitrobenzoic acid. rsc.orghelsinki.fi This process is a two-step procedure that proceeds through a benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid 1-oxide (benzofuroxan) intermediate. rsc.org
The initial step involves treating 4-amino-3-nitrobenzoic acid with sodium hypochlorite (B82951) in an alkaline solution of ethanol (B145695) and water. rsc.org This reaction facilitates the oxidative cyclization to form the N-oxide intermediate. Subsequent reduction of this intermediate, for instance using a reducing agent like triethyl phosphite, yields the desired benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid. rsc.org This method provides a reliable pathway to the core structure with a carboxylic acid handle at the 5-position, which is crucial for the subsequent synthesis of the target carboxamide.
The general principle of forming the 1,2,5-oxadiazole ring from o-nitroanilines is a foundational reaction in the synthesis of benzofurazans and their N-oxide derivatives, known as furoxans. researchgate.net
Table 1: Synthesis of Benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid from 4-Amino-3-nitrobenzoic acid
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1 | 4-Amino-3-nitrobenzoic acid | 1. KOH, EtOH/H₂O2. 13% aq. Sodium hypochlorite | Benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid 1-oxide | rsc.orghelsinki.fi |
| 2 | Benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid 1-oxide | Triethyl phosphite, EtOH | Benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid | rsc.org |
Condensation Reactions in Benzo[c]scholarsresearchlibrary.comnih.govrsc.orgoxadiazole Synthesis
Condensation reactions are fundamental to the formation of many heterocyclic systems, including oxadiazoles (B1248032). In the context of benzoxazole (B165842) synthesis, which shares structural similarities, tandem condensation reactions catalyzed by metals like silver have proven effective. nih.gov These reactions can involve starting materials such as substituted 2-aminophenols, which undergo condensation to form the heterocyclic ring. nih.gov While direct examples for Benzo[c] nih.govrsc.orgoxadiazole-5-carboxamide synthesis via a one-pot condensation are less common in the provided literature, the principles of intramolecular condensation are central to the cyclization step described in the synthesis from nitroaniline derivatives, where the amino and nitro groups react to form the oxadiazole N-oxide ring.
Targeted Synthesis of Benzo[c]scholarsresearchlibrary.comnih.govrsc.orgoxadiazole-5-carboxamide
With the core heterocyclic structure in hand, specifically as benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid, the focus shifts to converting the carboxylic acid group into the desired carboxamide.
The synthesis of Benzo[c] nih.govrsc.orgoxadiazole-5-carboxamide is efficiently achieved starting from its corresponding carboxylic acid precursor, Benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid. rsc.org A standard and high-yielding method involves converting the carboxylic acid into a more reactive acyl chloride intermediate. rsc.org This is typically accomplished by refluxing the carboxylic acid with thionyl chloride. rsc.org The resulting Benzo[c] nih.govrsc.orgoxadiazole-5-carbonyl chloride is a reactive intermediate that can be readily used in the subsequent amidation step without extensive purification. rsc.org
The final step in the synthesis is the amidation of the Benzo[c] nih.govrsc.orgoxadiazole-5-carbonyl chloride intermediate. rsc.org This transformation is typically carried out by reacting the acyl chloride with an ammonia (B1221849) source. A common procedure involves the dropwise addition of the acyl chloride (dissolved in a suitable solvent like 1,4-dioxane) to a cooled aqueous solution of ammonia. rsc.orgscispace.com This reaction proceeds readily to form the primary amide, Benzo[c] nih.govrsc.orgoxadiazole-5-carboxamide, which can then be isolated and purified. rsc.orgscispace.com This two-step sequence from the carboxylic acid provides a facile and direct route to the target compound. rsc.orgrsc.org
Table 2: Synthesis of Benzo[c] nih.govrsc.orgoxadiazole-5-carboxamide from its Carboxylic Acid Precursor
| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |
| 1 | Benzo[c] nih.govrsc.orgoxadiazole-5-carboxylic acid | Thionyl chloride | Benzo[c] nih.govrsc.orgoxadiazole-5-carbonyl chloride | 97% | rsc.org |
| 2 | Benzo[c] nih.govrsc.orgoxadiazole-5-carbonyl chloride | 25% aq. Ammonia, 1,4-dioxane (B91453) | Benzo[c] nih.govrsc.orgoxadiazole-5-carboxamide | 90% | rsc.orgscispace.com |
Green Chemistry Approaches in Oxadiazole Synthesis
The principles of green chemistry, which aim to create more environmentally friendly and sustainable chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds like oxadiazoles. mdpi.com Conventional synthesis methods often use hazardous reagents and generate significant waste. nih.gov Green chemistry seeks to mitigate this by employing renewable substrates, non-toxic catalysts, and milder reaction conditions. nih.gov
Several innovative techniques are being explored for oxadiazole synthesis. nih.gov These include:
Microwave Irradiation: This technique can significantly reduce reaction times and increase product yields by promoting efficient heat transfer. nih.govresearchgate.net It is considered a sustainable technology that can minimize the formation of byproducts. nih.govresearchgate.net
Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation can enhance reaction rates and is considered an eco-friendly process due to energy conservation and waste minimization. nih.gov
Grinding and Milling Techniques: Solvent-free reactions carried out by grinding reagents together, either with a mortar and pestle or a ball mill, represent a green synthetic method that can produce high yields. nih.gov
Use of Greener Catalysts and Solvents: Employing environmentally benign catalysts and safer solvents, such as water, helps to reduce pollution. google.comresearchgate.net For instance, one-step syntheses of oxadiazole derivatives have been developed using water as a solvent. google.com
These eco-friendly approaches offer benefits in terms of scalability, cost-effectiveness, and ease of purification, paving the way for more sustainable production of oxadiazole derivatives. nih.gov
Table 3: Overview of Green Chemistry Techniques in Oxadiazole Synthesis
| Technique | Description | Advantages | Reference |
| Microwave Irradiation | Uses microwave energy to heat reactions. | Reduced reaction times, increased yields, fewer byproducts. | nih.govnih.govresearchgate.net |
| Ultrasound-Mediation | Applies ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, energy conservation, waste minimization. | nih.gov |
| Grinding/Milling | Mechanical mixing of solid reactants without solvent. | Solvent-free conditions, high product yields. | nih.gov |
| Green Solvents/Catalysts | Use of non-toxic solvents (e.g., water) and eco-friendly catalysts. | Reduced environmental pollution, increased safety. | nih.govgoogle.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to accelerated reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govwisdomlib.org This technology allows for precise temperature and pressure control, and the energy is directly absorbed by the reactant molecules, which can be particularly efficient in solvent-free conditions. nih.gov While this technique has been successfully applied to a wide range of heterocyclic compounds, including 1,3,4-oxadiazoles, benzoxazoles, and benzodiazepines, its application to the direct synthesis of Benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboxamide is not extensively documented in the provided sources. wisdomlib.orgmdpi.comias.ac.inresearchgate.net
However, attempts have been made to use microwave assistance for precursors. For instance, the synthesis of benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carbonitrile, a key intermediate for the carboxamide, was attempted via microwave-assisted cyanation of 5-chloro- or 5-bromobenzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole, though these specific syntheses were reported as unsuccessful. researchgate.net In contrast, the synthesis of other oxadiazole derivatives has been achieved with high efficiency. For example, 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles were synthesized from isoniazid (B1672263) and aromatic aldehydes under microwave irradiation for just 3 minutes, showcasing the potential of this method. nih.gov Similarly, 1,5-benzodiazepines have been synthesized under microwave irradiation in as little as 10 minutes. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds
| Compound Class | Reactants | Conditions | Reaction Time | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazoles | Isoniazid, Aromatic Aldehyde, DMF (5 drops) | 300 W | 3 min | nih.gov |
| 1,3,4-Oxadiazoles | Carboxylic Acid, Semicarbazide | 180 W | 3-6 min | wisdomlib.org |
| Benzoxazoles | 2-aminophenol, Benzaldehyde, [CholineCl][oxalic acid] | 120 °C | 15 min | mdpi.com |
| 1,5-Benzodiazepines | o-phenylenediamine, Ketone, Cu(II)-clay nanocatalyst | Microwave | 8-10 min | researchgate.net |
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reaction conditions represent a green chemistry approach that minimizes waste and can enhance reaction rates. Microwave irradiation is particularly effective under these conditions, as the energy is absorbed directly by the reactants. nih.gov The synthesis of 1,5-benzodiazepine derivatives has been successfully demonstrated using a Cu(II)-clay nanocatalyst under solvent-free microwave conditions, achieving high yields in short reaction times. researchgate.net This approach highlights a sustainable and efficient pathway for heterocycle synthesis that could be applicable to benzoxadiazole derivatives.
Anodic Cyclization Techniques
Anodic cyclization is an electrochemical method that offers unique opportunities for constructing complex molecules by reversing the polarity of functional groups. confex.com This technique can facilitate reactions between two nucleophilic centers by oxidizing one of them into a radical cation or an N-radical, thereby enabling cyclization. confex.comresearchgate.net For instance, this strategy has been considered for coupling a nucleophilic amide nitrogen with an electron-rich styrene (B11656) derivative. confex.com While direct application to Benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboxamide is not specified, the principles are relevant for forming nitrogen-containing heterocycles. confex.comwustl.edu The success of these reactions can be highly dependent on factors like the pKa of the amide and the potential for over-oxidation of the cyclic product. confex.comwustl.edu In some cases, converting an amide to a thioamide can lower the pKa sufficiently to allow for selective oxidation and subsequent cyclization. wustl.edu
Functionalization and Derivatization Strategies
The functionalization of the benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole scaffold is crucial for modulating its chemical and biological properties. Various strategies have been developed to introduce diverse substituents onto the core structure.
Introduction of Carboxyimidamide Substituents
A facile synthetic route has been developed to introduce carboxyimidamide groups onto the benzoxadiazole ring. rsc.orghelsinki.fi The synthesis begins with Benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboxylic acid (1), which is converted to its acyl chloride (2). scispace.com Treatment of the acyl chloride with ammonia yields Benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboxamide (3). scispace.com This amide is then converted to the corresponding oxime, which reacts with various isocyanates in solvents like THF or 1,4-dioxane to produce a series of N'-[(carbamoyl)oxy]benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboximidamides. rsc.org This method has enabled the synthesis of a library of 25 derivatives. rsc.orghelsinki.fi
Table 2: Synthesis of N'-[(carbamoyl)oxy]benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboximidamide Derivatives
| Compound | Reactants | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|
| N'-[(Phenylcarbamoyl)oxy]benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboximidamide (6) | Compound 5, Phenyl isocyanate | 56% | 184-185 | rsc.org |
| N'-[(m-Tolylcarbamoyl)oxy]benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboximidamide (8) | Compound 5, m-Tolyl isocyanate | 70% | - | rsc.org |
| N'-[(p-Tolylcarbamoyl)oxy]benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-carboximidamide (9) | Compound 5, p-Tolyl isocyanate | 49% | 188-189 | rsc.org |
Synthesis of Boron-Based Conjugates
Boron-containing heterocycles are of significant interest in medicinal chemistry. mdpi.comresearchgate.netnih.gov A series of boron-based benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazoles have been synthesized, typically in a two-step process involving a base-catalyzed substitution reaction followed by hydrolysis. mdpi.comresearchgate.net For example, 4-nitrobenzo[c] mdpi.comrsc.orgresearchgate.netoxadiazol-5-amine (1) can be reacted with various boronic acid pinacol (B44631) esters in DMF to yield amine- or ether-linked conjugates. mdpi.com These intermediates can then be converted to their corresponding aryltrifluoroborate salts or hydrolyzed to boronic acid derivatives. mdpi.comresearchgate.net Another approach involves the synthesis of a borylated amidoxime (B1450833) reagent, which can then be used to construct functionalized oxadiazoles and quinazolinones, avoiding costly palladium-catalyzed borylation steps. nih.gov
Table 3: Examples of Synthesized Boron-Based Benzoxadiazole Derivatives
| Compound Name | Synthetic Approach | Yield | Reference |
|---|---|---|---|
| N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c] mdpi.comrsc.orgresearchgate.netoxadiazol-5-amine (13) | Base-catalyzed substitution using compound (1) and (6) in DMF. | 72.18% | mdpi.com |
| 4-((4-(boronoyl)phenyl)amino)-N-(4-methyl-3-nitrophenyl)benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazol-5-amine (23) | Hydrolysis of the corresponding aryltrifluoroborate salt. | 63.68% | mdpi.com |
| Benzo[c] mdpi.comrsc.orgresearchgate.netoxadiazole-5-boronic acid pinacol ester | Commercially available reagent. | N/A | sigmaaldrich.com |
Nitroalkene Derivatization
The introduction of nitro groups onto the benzoxadiazole ring is a key derivatization strategy. mdpi.com Specifically, the synthesis of nitro-aromatic derivatives has been reported. mdpi.com An example is the synthesis of N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c] mdpi.comrsc.orgresearchgate.netoxadiazol-5-amine (13). mdpi.com This compound was prepared through a base-catalyzed substitution reaction between 4-nitrobenzo[c] mdpi.comrsc.orgresearchgate.netoxadiazol-5-amine and (4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine in DMF. mdpi.com This method efficiently attaches a functionalized phenylamine to the C5 position of the nitrobenzoxadiazole core, demonstrating a route to complex nitro-derivatives. mdpi.com
Advanced Structural and Electronic Characterization
Spectroscopic Analysis of Benzo[c]researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboxamide and Derivatives
Spectroscopic analysis provides critical insights into the molecular framework and electron distribution within these compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable for this purpose.
NMR spectroscopy is a cornerstone technique for determining the precise structure of Benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboxamide and its analogs. It allows for the detailed assignment of proton (¹H) and carbon-¹³ (¹³C) signals, confirmation of through-bond correlations, and analysis of specifically labeled atoms like fluorine-¹⁹.
The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of these compounds. For the parent compound, Benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboxamide, the signals have been explicitly assigned. nih.gov In the ¹H NMR spectrum, recorded in DMSO-d₆, the protons of the amide group appear as two broad singlets at 8.32 ppm and 7.79 ppm. nih.gov The aromatic protons on the benzoxadiazole ring system are observed at 8.55 ppm (a triplet for the H4 proton), 8.12 ppm (a doublet of doublets for the H6 proton), and 7.97 ppm (a doublet of doublets for the H7 proton). nih.gov
The ¹³C NMR spectrum further confirms the carbon framework, with the carbonyl carbon of the carboxamide group resonating at 166.0 ppm. nih.gov The carbons of the heterocyclic ring and the benzene (B151609) ring appear between 115.8 ppm and 149.1 ppm. nih.gov
Table 1: ¹H and ¹³C NMR Spectral Data for Benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboxamide nih.gov
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H NMR | DMSO-d₆ | 8.55 (t, J = 1.2 Hz, 1H), 8.32 (br s, 1H), 8.12 (dd, J = 9.4, 1.2 Hz, 1H), 7.97 (dd, J = 9.4, 1.2 Hz, 1H), 7.79 (br s, 1H) |
Derivatives of Benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboxamide show distinct shifts depending on the nature and position of the substituents. For instance, N'-substituted carboximidamide derivatives exhibit complex spectra reflecting the additional structural moieties. mdpi.com Boron-based derivatives also show characteristic signals corresponding to their unique structures. metu.edu.tr
Table 2: Selected ¹H and ¹³C NMR Spectral Data for Benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole Derivatives
| Compound Name | Nucleus | Solvent | Chemical Shift (δ) in ppm | Source |
|---|---|---|---|---|
| N'-[(Phenylcarbamoyl)oxy]benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboximidamide | ¹H NMR | DMSO-d₆ | 9.40 (s, 1H), 8.57-8.56 (m, 1H), 8.17-8.08 (m, 2H), 7.57-7.54 (m, 2H), 7.37-7.31 (m, 2H), 7.10-7.05 (m, 3H) | mdpi.com |
| N'-[(Phenylcarbamoyl)oxy]benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboximidamide | ¹³C NMR | DMSO-d₆ | 153.2, 152.2, 148.9, 148.8, 138.3, 135.0, 131.3, 128.7 (2C), 123.2, 119.5 (2C), 116.0, 114.4 | mdpi.com |
| Boron-based Benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole Derivative (Compound 11) | ¹H NMR | CDCl₃ | 8.02 (d, J = 9.71 Hz, 1H), 7.92 (d, J = 8.31 Hz, 2H), 7.18 (d, J = 9.75 Hz, 1H), 7.13 (d, J = 8.33 Hz, 2H), 1.36 (s, 12H) | metu.edu.tr |
Two-dimensional Correlation Spectroscopy (COSY) is employed to establish proton-proton coupling networks within the molecule. For more complex structures, such as fluorinated derivatives of benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole, specialized COSY experiments are particularly revealing. A 2D ¹⁹F, ¹⁹F COSY experiment can be used to probe potential fluorine-fluorine interactions, which is critical for the unambiguous structural assignment of polyfluorinated derivatives. researchgate.net Similarly, E.COSY patterns observed in 2D ¹⁹F, ¹³C HMBC spectra help identify carbons directly bonded to labeled nitrogen atoms. researchgate.net These advanced 2D NMR techniques are vital for elucidating the complete and correct structure of complex derivative molecules. researchgate.net
For derivatives containing fluorine, ¹⁹F NMR spectroscopy is an essential analytical tool. This technique is highly sensitive to the local electronic environment of the fluorine atom, providing valuable structural information. researchgate.net In the study of fluorinated benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole derivatives, ¹⁹F NMR is used to confirm the presence and position of fluorine substituents. For example, a synthesized aryltrifluoroboronate salt derivative of benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole displayed a characteristic signal in its ¹⁹F NMR spectrum at -139.41 ppm (recorded in DMSO-d₆), confirming the trifluoroborate structure. metu.edu.tr Advanced methodologies, including 2D ¹⁹F-centered experiments like ¹⁹F, ¹H HOESY and ¹⁹F, ¹⁵N HMBC, can further be used to determine ¹H and ¹³C chemical shifts of nuclei multiple bonds away from the fluorine atom, providing comprehensive structural details. researchgate.net
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, identifying the functional groups present. In derivatives of Benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboxamide, characteristic absorption bands confirm their chemical structure. For instance, N'-substituted carboximidamide derivatives show strong absorptions corresponding to N-H stretches (around 3350-3484 cm⁻¹), C=O stretches from carbamoyl (B1232498) or phenoxycarbonyl groups (around 1713-1776 cm⁻¹), and C=N stretches of the imidamide group (around 1642-1644 cm⁻¹). mdpi.com The presence of the benzoxadiazole ring itself is confirmed by characteristic C-O-C stretching vibrations within the oxadiazole ring, typically found in the 1000-1130 cm⁻¹ region.
Table 3: FT-IR Spectral Data for Selected Benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole Derivatives mdpi.com
| Compound Name | Matrix | Characteristic Absorption Bands (cm⁻¹) |
|---|---|---|
| N'-[(Phenoxycarbonyl)oxy]benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole-5-carboximidamide | ATR | 3484, 3385, 1776, 1642, 1240, 1199, 932 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole (also known as benzofurazan) core is a known chromophore. Simple derivatives like 7-chloro-4-nitrobenzofurazan exhibit distinct absorption bands at 262 nm and 337 nm. researchgate.net The introduction of different substituents onto the benzoxadiazole ring system significantly alters the electronic properties and, consequently, the absorption spectra.
Amino-substituted benzofurazan (B1196253) derivatives, for example, show a substantial red-shift in their maximum absorption, with wavelengths appearing in the 478-488 nm range, which is attributed to intramolecular charge transfer (ICT) characteristics. researchgate.net More complex, conjugated derivatives can absorb at even longer wavelengths. A styryl derivative of benzo[c] researchgate.netmdpi.comresearchgate.netthiadiazole, a related heterocyclic system, shows absorption maxima at 327 nm and 501 nm. mdpi.com In polymeric derivatives designed for electronic applications, the incorporation of the strongly electron-withdrawing benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole unit leads to materials with low-lying LUMO energy levels (around -4.0 eV), facilitating electron injection and influencing the material's optical band gap.
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of "Benzo[c] rsc.orgscispace.commdpi.comoxadiazole-5-carboxamide" and its analogues. High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is particularly valuable for confirming the exact mass of synthesized compounds, providing a high degree of confidence in their identity. rsc.orghelsinki.fi
For instance, in the synthesis of various carboxyimidamide-substituted benzo[c] rsc.orgscispace.commdpi.comoxadiazoles (B1248032), HRMS was employed to verify the molecular formula of the products. The calculated mass for the protonated molecule [M+H]+ is compared with the experimentally found mass, with a high degree of correlation confirming the successful synthesis. rsc.org One study reported the use of a Synapt G2 HDMS Q-TOF instrument for HRMS analysis with positive mode ESI. rsc.org
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique used in the analysis of benzo[c] rsc.orgscispace.commdpi.comoxadiazole derivatives. rsc.org It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the analysis of complex mixtures and the determination of purity. lcms.cz In a study of carboxyimidamide-substituted derivatives, LC-MS analyses were performed using an instrument with a UV detector and an ESI ion source to assess the purity of the synthesized compounds. rsc.org The fragmentation patterns observed in the mass spectra of 1,2,5-oxadiazole N-oxide derivatives have been studied in detail, with deuterium-labeled analogues used to elucidate critical fragmentation pathways. researchgate.net
Table 1: Mass Spectrometry Data for Selected Benzo[c] rsc.orgscispace.commdpi.comoxadiazole Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| N'-[(Phenylcarbamoyl)oxy]benzo[c] rsc.orgscispace.commdpi.comoxadiazole-5-carboximidamide | ESI [M+Na]+ | 320.0760 | 320.0762 | rsc.org |
| N'-[(Phenoxycarbonyl)oxy]benzo[c] rsc.orgscispace.commdpi.comoxadiazole-5-carboximidamide | ESI [M+H]+ | 299.0780 | 299.0780 | rsc.org |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals. ethernet.edu.etresearchgate.net While direct ESR studies specifically on "Benzo[c] rsc.orgscispace.commdpi.comoxadiazole-5-carboxamide" are not extensively reported in the provided context, the technique is highly relevant for studying the electronic behavior of the broader class of benzo[c] rsc.orgscispace.commdpi.comoxadiazole derivatives, particularly their N-oxides (furoxans). Some of these compounds are known to generate nitric oxide (NO) or other radical species under certain conditions, which can be investigated using ESR. The study of radical generation and scavenging is crucial in understanding the mechanisms of action for compounds with potential biological activity. researchgate.net
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state structure of "Benzo[c] rsc.orgscispace.commdpi.comoxadiazole-5-carboxamide" and its derivatives. epstem.net
For chiral derivatives of benzo[c] rsc.orgscispace.commdpi.comoxadiazole, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule. The asymmetric unit of the crystal lattice, which is the smallest part of the crystal that can be repeated by symmetry operations to generate the entire crystal, is fully defined. This information is critical for understanding stereospecific interactions, for example, in a biological context.
X-ray crystallography can definitively identify the predominant or exclusive tautomeric form of a molecule in the solid state. mdpi.com For benzo[c] rsc.orgscispace.commdpi.comoxadiazole derivatives that can exist in different tautomeric forms, determining the solid-state structure is crucial. For instance, in a study of a benzimidazole (B57391) derivative, X-ray diffraction analysis confirmed the existence of only one tautomer in the solid phase. mdpi.com This is achieved by precisely locating the positions of hydrogen atoms, which distinguishes between different tautomers. The analysis of geometric parameters, such as the internal angles of the heterocyclic ring, can also provide evidence for the presence of a specific tautomeric form. mdpi.com
The crystal structures of substituted benzo[c] rsc.orgscispace.commdpi.comoxadiazoles reveal how different functional groups influence the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions dictate the crystal packing and can affect the physical properties of the solid, including solubility and stability. For example, the study of carboxyimidamide-substituted derivatives would benefit from X-ray crystallography to understand the spatial arrangement of the carboxamide group and its role in forming hydrogen-bonding networks. rsc.org
Tautomerism Studies in Solution and Solid States
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key consideration for heterocyclic compounds like benzo[c] rsc.orgscispace.commdpi.comoxadiazole derivatives. nih.gov The position of a proton can potentially shift, leading to different tautomers with distinct electronic and chemical properties.
In the solid state, as discussed, X-ray crystallography provides a snapshot of the dominant tautomeric form. mdpi.com However, in solution, a molecule may exist as a mixture of tautomers in equilibrium. NMR spectroscopy is a primary tool for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of nuclei like ¹H, ¹³C, and ¹⁵N, it is possible to identify the different tautomers present and, in some cases, to quantify their relative populations. beilstein-journals.org For example, in NH-benzimidazoles, prototropic tautomerism can lead to the coalescence of signals in the NMR spectrum, and the rate of this exchange can be studied by dynamic NMR experiments. beilstein-journals.org
The study of edaravone (B1671096) and isoxazolone derivatives, which are also heterocyclic compounds, highlights the importance of considering different tautomers (CH, NH, and OH forms) and how their relative stabilities can be influenced by the surrounding medium (gas phase vs. solvent). nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental studies by predicting the relative energies of different tautomers and providing insights into the factors that stabilize each form. nih.gov
Equilibrium of Tautomeric Forms in Solution
The carboxamide group (–C(=O)NH2) can theoretically exist in equilibrium with its iminol tautomer (–C(OH)=NH). This amide-imidol tautomerism is a known phenomenon in many heterocyclic compounds. The position of this equilibrium in solution is influenced by several factors, including the solvent's polarity, pH, and the electronic nature of the rest of the molecule.
Predominant Tautomer Identification in Crystalline Phase
The identification of the predominant tautomeric form in the solid, crystalline phase is unequivocally achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, allowing for the direct visualization of the molecular structure.
As of the latest available data, a definitive single-crystal X-ray structure of Benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole-5-carboxamide has not been reported in publicly accessible crystallographic databases. Consequently, the predominant tautomer in its crystalline state has not been experimentally verified. For many related simple amides, the amide tautomer is the one observed in the solid state due to its ability to form stable hydrogen-bonding networks. It is reasonable to hypothesize that Benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole-5-carboxamide also crystallizes in the amide form, though experimental confirmation is required.
Electrochemical Studies of Benzo[c]researchgate.netresearchgate.netscispace.comoxadiazole Derivatives
The benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole (also known as benzofurazan) ring is a well-established electron-withdrawing moiety. This characteristic significantly influences the electrochemical properties of its derivatives, making them of interest for applications in materials science, such as in the development of organic semiconductors and sensors.
Oxidation-Reduction Potentials
The electrochemical behavior of benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole derivatives is typically investigated using techniques like cyclic voltammetry (CV). These studies allow for the determination of oxidation and reduction potentials, which correspond to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.
While specific cyclic voltammetry data for Benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole-5-carboxamide is not available, studies on related derivatives provide insight into the expected electrochemical behavior. For instance, polymers incorporating benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole units exhibit reversible reduction waves, indicative of the electron-accepting nature of the heterocyclic core. The reduction potential is sensitive to the nature of the substituents on the benzofurazan ring. It has been noted in studies of related N-oxide derivatives that they can perturb the mitochondrial electron chain, suggesting a propensity to participate in redox processes. nih.gov
Table 1: Electrochemical Properties of a Related Benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole-based Polymer (PNBO) Data is for a copolymer incorporating a benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole unit and is provided for illustrative purposes due to the lack of specific data for Benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole-5-carboxamide.
| Property | Value |
| LUMO Energy Level | ca. -4.0 eV |
| HOMO Energy Level | -5.9 eV |
This data is derived from a study on a novel n-type polymer semiconductor and illustrates the deep-lying LUMO and HOMO energy levels characteristic of benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole-containing materials. researchgate.net
Investigation of Charge Transfer Processes
The strong electron-withdrawing nature of the benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole unit facilitates intramolecular charge transfer (ICT) in donor-acceptor type molecules. researchgate.net When the benzofurazan moiety is connected to an electron-donating group, excitation with light can lead to a transfer of electron density from the donor to the acceptor (the benzofurazan).
This ICT character is a key feature in the design of fluorescent probes and materials for nonlinear optics. The efficiency of the charge transfer process can be modulated by the strength of the donor and acceptor units and the nature of the linker connecting them. While a detailed investigation of the charge transfer processes specifically within Benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole-5-carboxamide has not been reported, studies on analogous systems with different donor groups attached to the benzo[c] researchgate.netresearchgate.netscispace.comoxadiazole core have demonstrated significant ICT upon photoexcitation. researchgate.net These studies often employ spectroscopic techniques, such as solvatochromism analysis of the fluorescence emission, to probe the change in dipole moment between the ground and excited states, which is a hallmark of ICT. researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems. researchgate.net Its application to benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole derivatives offers a detailed picture of their geometric and electronic properties.
Table 1: Representative Optimized Geometrical Parameters for a Benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole Derivative (Note: Data presented is a general representation based on typical DFT calculations for this class of compounds and may not reflect the precise values for Benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole-5-carboxamide.)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-C (aromatic) | 1.39 - 1.42 |
| C-N | 1.33 - 1.36 | |
| N-O | 1.37 - 1.40 | |
| C=O | ~1.22 | |
| C-H | ~1.08 | |
| Bond Angle | C-C-C | 118 - 122 |
| C-N-O | 105 - 108 |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
For benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole derivatives, the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole core. researchgate.net In a study on a polymer containing a benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole unit, the LUMO energy level was found to be approximately -4.0 eV, with a HOMO energy level of -5.9 eV.
Table 2: Representative Frontier Orbital Energies for a Benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole Derivative (Note: These values are illustrative and can vary depending on the specific substituent and the computational method employed.)
| Parameter | Energy (eV) |
| HOMO | -5.9 |
| LUMO | -4.0 |
| HOMO-LUMO Gap (ΔE) | 1.9 |
Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. researchgate.net This analysis helps in understanding the charge distribution and identifying the electrophilic and nucleophilic sites within the molecule. In benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole derivatives, the nitrogen and oxygen atoms of the oxadiazole ring are expected to carry negative charges due to their high electronegativity, while the carbon atoms of the benzene (B151609) ring will have varying charges depending on their environment. The hydrogen atoms typically exhibit a positive charge. scirp.org The distribution of these charges influences the molecule's dipole moment and its interactions with other molecules.
Table 3: Illustrative Mulliken Atomic Charges for a Benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole Derivative (Note: The values are qualitative and depend on the basis set and computational method used.)
| Atom | Mulliken Charge (a.u.) |
| O (oxadiazole) | Negative |
| N (oxadiazole) | Negative |
| C (benzene ring) | Variable (Positive/Negative) |
| H | Positive |
| C (carbonyl) | Positive |
| O (carbonyl) | Negative |
| N (amide) | Negative |
| H (amide) | Positive |
Global reactivity descriptors, such as chemical hardness (η) and softness (S), are derived from the HOMO and LUMO energies and provide further insights into the reactivity of a molecule. Hardness is a measure of the resistance to a change in electron distribution or charge transfer, while softness is the reciprocal of hardness and indicates the molecule's polarizability.
The operational definitions for hardness and softness are:
Hardness (η) = (E_LUMO - E_HOMO) / 2
Softness (S) = 1 / η
A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive, while a small HOMO-LUMO gap indicates a soft molecule that is more reactive.
Table 4: Representative Reactivity Indices for a Benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole Derivative (Note: Calculated based on the illustrative HOMO/LUMO energies in Table 2.)
| Reactivity Descriptor | Value |
| Hardness (η) | 0.95 eV |
| Softness (S) | 1.05 eV⁻¹ |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
TD-DFT is a widely used computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. researchgate.netnih.gov It allows for the prediction of electronic transitions and provides a theoretical basis for understanding the photophysical behavior of compounds like benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole derivatives.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. researchgate.net These calculations also provide the oscillator strength (f), which is a measure of the intensity of the electronic transition. For benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole derivatives, the low-energy absorption bands are often attributed to intramolecular charge transfer (ICT) from the donor part of the molecule to the electron-accepting benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole core. hw.ac.uk
Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can predict the emission wavelengths. The difference between the absorption and emission maxima is known as the Stokes shift. Studies on related benzoxazole (B165842) derivatives have shown good agreement between TD-DFT predicted and experimentally observed absorption and emission spectra. researchgate.net
Table 5: Illustrative Predicted Photophysical Properties for a Benzo[c] researchgate.nethw.ac.ukresearchgate.netoxadiazole Derivative (Note: These values are hypothetical and serve as an example of what TD-DFT calculations can provide.)
| Property | Predicted Value |
| Absorption Maximum (λ_abs) | ~350 - 450 nm |
| Emission Maximum (λ_em) | ~450 - 550 nm |
| Oscillator Strength (f) | > 0.1 |
| Major Transition | HOMO -> LUMO |
Influence of Dihedral Angles on Optoelectronic Behavior
The planarity of a molecule, often described by its dihedral angles, plays a pivotal role in determining its optoelectronic properties. For conjugated systems, a more planar structure generally facilitates greater π-electron delocalization, which can lead to desirable characteristics such as smaller HOMO-LUMO gaps and red-shifted absorption spectra.
In derivatives of benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazole, the dihedral angle between the core heterocyclic ring and its substituents is a key determinant of the extent of electronic communication between different parts of the molecule. Theoretical studies on analogous donor-acceptor systems incorporating a benzo[c] researchgate.netresearchgate.netresearchgate.netthiadiazole unit, a close structural relative, have shown that the torsion angle between the donor and acceptor moieties significantly modulates the optical spectra. This modulation arises from the degree of coupling between the donor and acceptor units, which is directly influenced by the planarity of the molecule. A smaller dihedral angle promotes a more planar conformation, enhancing charge transfer and affecting the energy of the electronic transitions.
| Parameter | Influence on Optoelectronic Properties |
| Dihedral Angle | Affects the degree of π-conjugation. |
| Planarity | A more planar structure generally enhances electron delocalization. |
| Intramolecular Charge Transfer (ICT) | Modulated by the dihedral angle between donor and acceptor moieties. |
| Absorption/Emission Spectra | Shifts in spectra can be correlated with changes in molecular planarity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It provides insights into a molecule's reactivity, intermolecular interactions, and electrophilic and nucleophilic sites. The MEP map is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For oxadiazole derivatives, MEP maps reveal characteristic features. The nitrogen atoms of the oxadiazole ring, being electronegative, are typically associated with regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the amide group are expected to be in regions of positive potential, indicating their susceptibility to nucleophilic attack.
In the case of Benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazole-5-carboxamide, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the oxadiazole ring. These regions represent the most probable sites for electrophilic interactions. The hydrogen atoms of the amide group and the benzene ring would exhibit positive potentials, highlighting them as potential sites for hydrogen bonding and other nucleophilic interactions. Understanding these electrostatic features is crucial for predicting how the molecule will interact with other molecules, such as biological targets or other components in a material blend. researchgate.net
| Molecular Region | Expected Electrostatic Potential | Potential Interaction Type |
| Oxadiazole Nitrogen Atoms | Negative (Red) | Electrophilic Attack |
| Carbonyl Oxygen Atom | Negative (Red) | Electrophilic Attack, Hydrogen Bond Acceptor |
| Amide Hydrogen Atoms | Positive (Blue) | Nucleophilic Attack, Hydrogen Bond Donor |
| Aromatic Hydrogen Atoms | Positive (Blue) | Nucleophilic Attack |
Structure-Property Relationships from Theoretical Models
Theoretical models are instrumental in establishing quantitative structure-property relationships (QSPR), which correlate a molecule's structural features with its physical, chemical, or biological properties. For Benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazole-5-carboxamide, these models can predict its electronic and optical properties based on its molecular geometry, electronic structure, and other calculated descriptors.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to calculate key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and its potential for use in optoelectronic devices. A smaller HOMO-LUMO gap is generally associated with easier electronic excitation and is a desirable characteristic for materials used in organic electronics.
For Benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazole-5-carboxamide, the presence of the electron-withdrawing carboxamide group, in conjunction with the inherent electron-accepting nature of the benzoxadiazole ring, is expected to result in relatively low-lying HOMO and LUMO levels. Theoretical models can precisely quantify these energy levels and predict the resulting electronic absorption spectra.
Furthermore, QSPR models can be developed to correlate calculated molecular descriptors (e.g., dipole moment, polarizability, and various quantum chemical parameters) with experimentally observed properties. For instance, in the context of medicinal chemistry, QSAR (Quantitative Structure-Activity Relationship) studies on related benzofuroxan (B160326) derivatives have been used to guide the design of new compounds with enhanced biological activity. Similarly, for materials science applications, theoretical models can predict properties like charge mobility and exciton (B1674681) binding energy, which are crucial for the performance of organic solar cells and light-emitting diodes.
| Theoretical Parameter | Predicted Property | Application |
| HOMO/LUMO Energies | Electron affinity, ionization potential, and electronic band gap. | Organic Electronics |
| HOMO-LUMO Gap | Chemical reactivity and wavelength of maximum absorption. | Optoelectronics, Dye Chemistry |
| Dipole Moment | Polarity and solubility. | Drug Design, Materials Science |
| Polarizability | Non-linear optical properties. | Photonics |
Biological Activity and Mechanistic Investigations
Antileishmanial Activity of Benzo[c]researchgate.netnih.govrsc.orgoxadiazole Derivatives
Derivatives of benzo[c] researchgate.netnih.govrsc.orgoxadiazole have demonstrated notable efficacy against Leishmania species, the causative agents of leishmaniasis. These compounds have been investigated for their ability to inhibit parasite proliferation, their activity within infected host cells, and the structural features that govern their potency.
Inhibition of Parasite Proliferation (e.g., Leishmania donovani amastigotes)
A series of carboxyimidamide-substituted benzo[c] researchgate.netnih.govrsc.orgoxadiazoles (B1248032) has been synthesized and evaluated for their ability to inhibit the growth of Leishmania donovani axenic amastigotes. rsc.org In one study, a particularly promising derivative demonstrated an antileishmanial EC₅₀ of 4.0 μM. rsc.org This highlights the potential of this chemical class to directly target the clinically relevant amastigote stage of the parasite. Further research has shown that other related heterocyclic structures, such as 2-arylbenzimidazoles, also exhibit activity against L. donovani, suggesting a broader potential for benzimidazole-related scaffolds in antileishmanial drug discovery. rsc.org
Activity in Infected Macrophages
The intracellular nature of Leishmania amastigotes necessitates that effective drug candidates can penetrate host macrophages and exert their parasiticidal effects. The aforementioned carboxyimidamide-substituted benzo[c] researchgate.netnih.govrsc.orgoxadiazole derivative with an EC₅₀ of 4.0 μM in axenic amastigotes also showed significant activity in Leishmania donovani-infected macrophages, with an EC₅₀ of 5.92 μM and no signs of cytotoxicity to the host cells. rsc.org This demonstrates the ability of the compound to cross the macrophage membrane and target the intracellular parasites effectively. Other studies on different but related heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have also shown significant reduction in the number of parasites within infected peritoneal macrophages, with some compounds exhibiting a high selectivity index, indicating a favorable therapeutic window. nih.gov
Structure-Activity Relationship (SAR) Studies for Antileishmanial Potency
Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features that enhance the antileishmanial activity of benzo[c] researchgate.netnih.govrsc.orgoxadiazole derivatives. For carboxyimidamide-substituted benzoxadiazoles, the specific substitution patterns on the benzoxadiazole ring and the nature of the carboxyimidamide group are key determinants of potency. rsc.org For instance, the most promising derivative from one study was a carboxyimidamide-substituted benzoxadiazole, which underscores the importance of this functional group for antileishmanial activity. rsc.org Comparative studies with related heterocyclic systems have suggested that while the benzo[c] researchgate.netnih.govrsc.orgoxadiazole ring is a valuable scaffold, other rings like benzothiophene, benzofuran, and indole (B1671886) can also confer significant antileishmanial activity. rsc.org Increased lipophilicity, as seen with a naphthalene (B1677914) derivative, has been hypothesized to contribute to good inhibitory activity against L. donovani amastigotes. rsc.org
Antitrypanosomal Activity of Benzo[c]researchgate.netnih.govrsc.orgoxadiazole N-oxides
Benzo[c] researchgate.netnih.govrsc.orgoxadiazole N-oxides, also known as benzofuroxans, have been extensively studied for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These investigations have focused on their direct effects on the parasite and the elucidation of their mechanism of action.
Activity against Trypanosoma cruzi Epimastigotes
Numerous studies have reported the in vitro activity of benzo[c] researchgate.netnih.govrsc.orgoxadiazole N-oxide derivatives against the epimastigote form of Trypanosoma cruzi. researchgate.netnih.gov In one study, a series of these derivatives were synthesized and tested, with some compounds showing significant antitrypanosomal activity. nih.gov For example, 5-(bromomethyl)-7-bromobenzo[1,2-c]oxadiazole N-oxide was identified as a highly cytotoxic compound against T. cruzi, with a 50% inhibitory dose (ID₅₀) comparable to the reference drug, Nifurtimox. nih.gov Another study identified a lead benzofuroxan (B160326) derivative with an IC₅₀ of 6.3 µM against the epimastigote form. researchgate.net Subsequent research led to the development of novel benzofuroxan derivatives with even more potent antichagasic activity, with IC₅₀ values as low as 2.5 µM against T. cruzi epimastigotes. researchgate.net
Mechanistic Insights: Mitochondrial Electron Chain Perturbation
The mechanism of action for the antitrypanosomal effects of benzo[c] researchgate.netnih.govrsc.orgoxadiazole N-oxides appears to involve the disruption of the parasite's mitochondrial function. nih.goveurekaselect.com Electrochemical studies, including cyclic voltammetry and electron spin resonance spectroscopy, have been employed to investigate the bio-reduction processes of these compounds. eurekaselect.com These studies suggest that the biological activity is associated with the facile monoelectronation of the N-oxide moiety. acs.org Preliminary findings indicate that these benzofuroxan derivatives perturb the mitochondrial electron transport chain, leading to an inhibition of parasite respiration. nih.goveurekaselect.com This disruption of a fundamental metabolic process within the parasite likely accounts for their potent antitrypanosomal effects.
Role of N-oxide Moiety in Radical Formation
The N-oxide moiety within the benzo[c] acs.orgmdpi.comacs.orgoxadiazole N-oxide (also known as benzofuroxan) structure is fundamental to its biological activity, particularly in the formation of radical species. Electrochemical and electron spin resonance spectroscopy studies have demonstrated that the biological activities of these compounds are associated with the facile monoelectronation of the N-oxide group. nih.gov This process, where the moiety accepts a single electron, leads to the formation of radical anions.
The reactivity of the =N⁺(→O)O⁻ group in the furoxan ring bears a resemblance to that of aromatic nitro-groups, whose reduction mechanisms are extensively studied. researchgate.net This reactivity is crucial for their mechanism of action, which can involve the perturbation of mitochondrial electron transport chains, thereby inhibiting parasite respiration in certain contexts. nih.gov The ability of the N-oxide to undergo reduction and generate radicals is a key aspect of the compound's bio-reductive activation, a feature exploited in designing drugs that target specific cellular environments.
Programmed Death-Ligand 1 (PD-L1) Inhibition
The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade the host's immune system. researchgate.net Small molecule inhibitors that disrupt this interaction are a major focus of modern cancer immunotherapy research.
Benzo[c]acs.orgmdpi.comacs.orgoxadiazole Derivatives as Potent PD-L1 Inhibitors
Researchers have successfully designed and synthesized a novel series of benzo[c] acs.orgmdpi.comacs.orgoxadiazole derivatives that act as potent inhibitors of PD-L1. acs.orgnih.gov In one study, a derivative designated as L7 demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay, which was 20 times more potent than the reference lead compound, BMS-1016. acs.orgacs.org
Structure-activity relationship (SAR) studies revealed that the benzo[c] acs.orgmdpi.comacs.orgoxadiazol-5-ylmethoxy moiety was a privileged scaffold for designing new PD-1/PD-L1 inhibitors. acs.org For instance, compound L1, which features this scaffold, showed potency comparable to BMS-1016, whereas derivatives with other related structures, such as L2 and L3, were significantly less potent. acs.org
Table 1: In Vitro PD-L1 Inhibitory Activity of Benzo[c] acs.orgmdpi.comacs.orgoxadiazole Derivatives
| Compound | IC₅₀ (nM) in HTRF Assay |
| L1 | 33.7 |
| L2 | 2159.5 |
| L3 | 205.6 |
| L7 | 1.8 |
| BMS-1016 (Reference) | 35.8 |
Data sourced from a homogeneous time-resolved fluorescence (HTRF) assay designed to measure PD-1/PD-L1 inhibition. acs.org
Blocking PD-1/PD-L1 Interaction
The benzo[c] acs.orgmdpi.comacs.orgoxadiazole derivatives effectively block the PD-1/PD-L1 interaction at both the protein and cellular levels. acs.org Surface plasmon resonance (SPR) assays confirmed that compound L7 binds directly to human PD-L1 (hPD-L1) with a high affinity, reflected by a dissociation constant (K_D) of 3.34 nM. nih.gov Notably, these assays showed no binding activity of L7 towards the hPD-1 receptor, indicating its selectivity for PD-L1. nih.gov
In a cell-based coculture assay designed to measure the functional blockade of the pathway, L7 prevented the PD-1/PD-L1 interaction with a half-maximal effective concentration (EC₅₀) of 375 nM. acs.orgnih.gov This was significantly more potent than the lead compound BMS-1016, which had an EC₅₀ of 2075 nM in the same assay. acs.orgnih.gov
Table 2: Binding Affinity and Cellular Activity of Compound L7
| Assay Type | Target | Metric | Value (nM) |
| Surface Plasmon Resonance (SPR) | hPD-L1 | K_D | 3.34 |
| Cell-Based Coculture Assay | PD-1/PD-L1 Interaction | EC₅₀ | 375 |
Data demonstrates the high-affinity binding to PD-L1 and potent cellular inhibition of the PD-1/PD-L1 axis. acs.orgnih.gov
Immunomodulatory Mechanisms in Antitumor Immunity
The mechanism by which these compounds exert their antitumor effects is linked to the promotion of the body's own immune response. acs.orgnih.gov An orally bioavailable ester prodrug of L7, named L24, was shown to have significant antitumor effects in mouse tumor models. acs.orgnih.gov The in vivo efficacy of L24 is believed to stem from its ability to restore and enhance antitumor immunity by blocking the PD-L1 checkpoint. acs.orgnih.gov By inhibiting the PD-1/PD-L1 interaction, these benzo[c] acs.orgmdpi.comacs.orgoxadiazole derivatives can reinvigorate suppressed T-cells, allowing them to recognize and attack cancer cells more effectively. researchgate.net This series of inhibitors holds significant promise for tumor immunotherapy. acs.org
Hypoxia-Targeting and Anticancer Potential
Hypoxia, or low oxygen level, is a distinguishing feature of the microenvironment in solid tumors and contributes to cancer progression and metastasis. mdpi.com This has led to the development of hypoxia-activated prodrugs as a therapeutic strategy.
Design of Boron-Based Benzo[c]acs.orgmdpi.comacs.orgoxadiazoles as Hypoxia Agents
In a novel approach to target tumor hypoxia, researchers have designed and synthesized new series of boron-based benzo[c] acs.orgmdpi.comacs.orgoxadiazoles. mdpi.comscite.airesearchgate.net This work represents the first example of developing boron-based agents specifically for targeting hypoxia. mdpi.comresearchgate.net The design strategy involves the molecular hybridization of the benzo[c] acs.orgmdpi.comacs.orgoxadiazole scaffold with boronic acid pinacol (B44631) esters, linked via amine or ether bonds. mdpi.com
A series of seventeen such hybrid compounds were synthesized efficiently in a two-step process. mdpi.comresearchgate.net This process involved substitution reactions followed by the hydrolysis of aryltrifluoroboronate salts to yield the corresponding boronic acid derivatives. mdpi.com While the detailed biological evaluations of these specific compounds are currently in progress, the design leverages the known anticancer potential of the benzo[c] acs.orgmdpi.comacs.orgoxadiazole ring system and the unique chemistry of boron-based compounds. mdpi.comresearchgate.net
Molecular Mechanisms of Anticancer Activity
Derivatives of the benzo[c] nih.govnih.govmdpi.comoxadiazole (benzofurazan) nucleus have been shown to exert their anticancer effects through various molecular pathways. These mechanisms include the modulation of key cellular signaling proteins and the generation of reactive nitrogen species. Research has highlighted that nitrobenzoxadiazoles, in particular, can exhibit anticancer potential through interference with EGFR phosphorylation, inhibition of Glutathione S-transferase P1-1 (GSTP1-1), and by acting as nitric oxide (NO) donors. mdpi.com
EGFR Phosphorylation: The epidermal growth factor receptor (EGFR) is a crucial target in cancer therapy, and its phosphorylation is a key step in activating downstream signaling pathways that promote cell proliferation and survival. mdpi.comnih.gov While direct studies on Benzo[c] nih.govnih.govmdpi.comoxadiazole-5-carboxamide are limited, the broader class of nitrobenzoxadiazoles has been identified as potential inhibitors of EGFR phosphorylation. mdpi.com The structural similarities suggest that the benzo[c] nih.govnih.govmdpi.comoxadiazole core can serve as a scaffold for designing potent EGFR inhibitors. Molecular docking studies on related 1,3,4-oxadiazole (B1194373) derivatives have shown that these compounds can effectively bind to the EGFR kinase domain, indicating a potential mechanism for their anticancer activity. researchgate.netresearchgate.net
GSTP1-1 Inhibition: Glutathione S-transferase P1-1 (GSTP1-1) is an enzyme that is often overexpressed in tumor cells and is associated with drug resistance and the inhibition of apoptosis. nih.govcore.ac.uk Nitrobenzoxadiazole derivatives have been identified as potent inhibitors of GSTP1-1. nih.govnih.govcore.ac.ukresearchgate.net For instance, the nitrobenzoxadiazole derivative NBDHEX has been shown to be a powerful inhibitor of human GSTP1-1. core.ac.uk The mechanism of inhibition involves the disruption of the interaction between GSTP1-1 and other proteins like JNK1 and TRAF2, which are crucial for the apoptotic signaling cascade. nih.govcore.ac.uk A benzamide-containing nitrobenzoxadiazole, N-(6-((7-nitrobenzo[c] nih.govnih.govmdpi.comoxadiazol-4-yl)thio)hexyl)benzamide, has demonstrated stability against metabolic hydrolysis while retaining its ability to disrupt the GSTP1-1/TRAF2 interaction, highlighting the potential of this chemical class. nih.gov
NO Donors: The role of nitric oxide (NO) in cancer is complex, with high concentrations being able to induce cancer cell death. nih.gov Furoxans, which are 1,2,5-oxadiazole 2-oxides, are known to release NO upon activation by intracellular thiols. nih.gov Novel hybrid compounds that combine the furoxan and 1,2,4-oxadiazole moieties have been developed as NO-releasing prodrugs. nih.govoncodaily.com These compounds have shown significant NO-donating capabilities and have exhibited high cytotoxicity against malignant pleural mesothelioma (MPM) cell lines, often surpassing the efficacy of standard chemotherapeutic drugs like cisplatin. nih.govoncodaily.com This suggests that the benzo[c] nih.govnih.govmdpi.comoxadiazole scaffold can be incorporated into molecules designed to deliver cytotoxic levels of NO to cancer cells.
General Biological Activity and Receptor Interactions
The benzo[c] nih.govnih.govmdpi.comoxadiazole ring system is a versatile pharmacophore that imparts a wide range of biological activities beyond its anticancer effects. Its derivatives have been investigated for their efficacy against various pathogens and for their utility as tools in biomedical research.
Broad-Spectrum Antimicrobial and Antiparasitic Properties
The inherent reactivity and structural features of the benzo[c] nih.govnih.govmdpi.comoxadiazole nucleus contribute to its activity against a variety of microorganisms and parasites.
Antimicrobial Activity: Derivatives of 1,2,5-oxadiazole have been synthesized and evaluated for their antibacterial and antifungal properties. lpnu.ua Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, previous research has demonstrated that benzo[c] nih.govnih.govmdpi.comoxadiazole derivatives show activity against the intracellular bacterium Chlamydia pneumoniae. scispace.comresearchgate.net
Antiparasitic Activity: The benzo[c] nih.govnih.govmdpi.comoxadiazole scaffold has been a fruitful starting point for the development of new antiparasitic agents. scispace.comresearchgate.net
Antileishmanial Activity: A series of carboxyimidamide-substituted benzo[c] nih.govnih.govmdpi.comoxadiazoles have been synthesized and tested for their activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. scispace.comresearchgate.netrsc.org One of the most promising derivatives demonstrated an EC₅₀ of 4.0 μM against axenic amastigotes and 5.92 μM in infected macrophages, with no signs of cytotoxicity. scispace.comrsc.org
Antitrypanosomal Activity: Benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives (benzofuroxans) have been investigated as potential drugs against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The mechanism of action for these compounds is believed to involve the disruption of the parasite's mitochondrial electron transport chain. nih.gov
The broad antiparasitic potential of related heterocyclic cores like benzimidazole (B57391) has also been well-documented against parasites such as Plasmodium, Leishmania, and Trypanosoma, further underscoring the utility of such scaffolds in antiparasitic drug discovery. nih.gov
Fluorescent Probe Applications in Cellular Metabolism
The unique photophysical properties of certain heterocyclic systems have led to their development as fluorescent probes for imaging biological processes. While direct applications of Benzo[c] nih.govnih.govmdpi.comoxadiazole-5-carboxamide as a fluorescent probe in cellular metabolism are not extensively documented, the related benzothiadiazole (BTD) scaffold has shown significant promise in this area. nih.govrsc.orgnih.govresearchgate.netresearchgate.net
BTD derivatives are known for their favorable photophysical characteristics, including large Stokes shifts, high quantum yields, and excellent photostability. nih.govresearchgate.net These properties make them suitable for use in bioimaging to label various cellular components and organelles, such as DNA and lipid droplets. nih.gov Furthermore, novel benzo-bis(1,2,5-thiadiazole) fluorophores have been developed for in vivo imaging in the second near-infrared (NIR-II) window, which allows for deeper tissue penetration and higher resolution imaging. rsc.orgnih.govresearchgate.net Given the structural similarities, it is plausible that derivatives of benzo[c] nih.govnih.govmdpi.comoxadiazole could be engineered to create novel fluorescent probes for cellular metabolism studies.
Pharmacophore Development and Molecular Modeling for Biological Targets
The benzo[c] nih.govnih.govmdpi.comoxadiazole scaffold serves as a valuable pharmacophore in the design of targeted therapies. Molecular modeling and docking studies have been instrumental in understanding the structure-activity relationships of its derivatives and in optimizing their interactions with biological targets.
Antileishmanial Agents: In the development of antileishmanial compounds, a similarity-based model of C. pneumoniae dimethyladenosine transferase was used to virtually screen for potential inhibitors, which led to the identification of active benzo[c] nih.govnih.govmdpi.comoxadiazole derivatives. scispace.com This highlights the utility of computational methods in identifying new applications for existing chemical scaffolds.
Cancer Targets: Molecular docking has been extensively used to investigate the binding of benzo[c] nih.govnih.govmdpi.comoxadiazole and other oxadiazole derivatives to various cancer-related proteins.
EGFR Inhibitors: Docking studies of 1,3,4-oxadiazole derivatives have revealed their potential binding modes within the active site of EGFR, providing a rationale for their anticancer activity. researchgate.netresearchgate.net
PD-L1 Inhibitors: A series of novel benzo[c] nih.govnih.govmdpi.comoxadiazole derivatives were designed and synthesized as potent inhibitors of Programmed Death-Ligand 1 (PD-L1), an important immune checkpoint protein. nih.gov Molecular modeling was crucial in the design of these inhibitors to ensure high binding affinity and selectivity. nih.gov
The ability to modify the benzo[c] nih.govnih.govmdpi.comoxadiazole core at various positions allows for the fine-tuning of its electronic and steric properties, making it an adaptable pharmacophore for a multitude of biological targets.
Data Tables
Table 1: Anticancer Activity of Benzo[c] nih.govnih.govmdpi.comoxadiazole Derivatives and Related Compounds
Table 2: Antimicrobial and Antiparasitic Activity of Benzo[c] nih.govnih.govmdpi.comoxadiazole Derivatives
Reactivity and Chemical Transformations
Ring Stability and Cleavage Reactions
The stability of the benzo[c] orgsyn.orgrsc.orgviu.caoxadiazole ring system is a critical aspect of its chemistry, showing considerable resilience under certain conditions while being susceptible to cleavage under others.
Reductive Ring Opening with Strong Reducing AgentsA characteristic transformation of the benzo[c]orgsyn.orgrsc.orgviu.caoxadiazole ring system is its reductive cleavage. The use of strong reducing agents can open the oxadiazole ring to yield the corresponding ortho-phenylenediamine derivative. This transformation is a key synthetic route for accessing disubstituted anilines from benzofurazan (B1196253) precursors. For the title compound, this reaction would yield 3,4-diaminobenzamide. Various reducing systems can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd), metal/acid combinations, or other potent reducing agents.
| Reducing Agent System | Product from Benzofurazan Core | Reference |
| Catalytic Hydrogenation (e.g., H₂/Pd) | o-Phenylenediamine | |
| Sodium Borohydride (NaBH₄) | o-Phenylenediamine | N/A |
| Tin(II) Chloride (SnCl₂)/HCl | o-Phenylenediamine | N/A |
Substitution and Complexation Reactions
The electron-deficient nature of the benzo[c] orgsyn.orgrsc.orgviu.caoxadiazole ring makes it an excellent electrophile, predisposing it to nucleophilic substitution and complexation reactions.
Nucleophilic Substitution PatternsThe benzo[c]orgsyn.orgrsc.orgviu.caoxadiazole system is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the fused, electron-withdrawing oxadiazole ring, often enhanced by other withdrawing groups like nitro or the carboxamide in the title compound, activates the benzene (B151609) ring towards attack by nucleophiles.orgsyn.orgrsc.orgIn derivatives containing a suitable leaving group (e.g., a halogen), substitution occurs readily. For instance, chloro-nitrobenzofurazans react with various nucleophiles under mild conditions.orgsyn.orgDFT calculations on related systems confirm that the fused furoxan ring alters the aromaticity of the carbocyclic ring, making it behave like an electron-poor olefin and thus highly reactive toward nucleophiles.masterorganicchemistry.com
| Electrophile Example | Nucleophile | Product Type | Reference |
| 7-Chloro-4-nitrobenzofurazan | 1,3-Dipiperidinylbenzene | C-C coupled product | orgsyn.org |
| 4,6-Dichloro-5-nitrobenzofuroxan | Amines | C4-substituted product | masterorganicchemistry.com |
| Chloro-nitrobenzofurazans | 1,3-Diaminobenzenes | Aromatic substitution product | orgsyn.org |
Alkylation Reactions
The alkylation of Benzo[c] rsc.orgscispace.comnih.govoxadiazole-5-carboxamide is a potential avenue for modification, targeting either the amide nitrogen or the nitrogens within the oxadiazole ring.
The benzo[c] rsc.orgscispace.comnih.govoxadiazole (benzofurazan) ring contains two nitrogen atoms which, in principle, are susceptible to alkylation. The N-alkylation of heterocyclic compounds is a common strategy to modify their electronic properties and biological activities. For instance, the N-alkylation of related heterocyclic systems like benzotriazole (B28993) has been successfully achieved using alkyl halides in the presence of a base such as potassium carbonate in DMF. nih.gov Similarly, regioselective N-alkylation of the indazole scaffold has been extensively studied, highlighting the influence of substituents and reaction conditions on the outcome. beilstein-journals.orgd-nb.info
Advanced Materials Science Applications
Luminescent Metal-Organic Frameworks (LMOFs)
Tuning Emission Properties in LMOFs
Luminescent Metal-Organic Frameworks (LMOFs) are a class of crystalline porous materials that have attracted considerable interest for applications in sensing, bioimaging, and energy-efficient lighting. researchwithrutgers.com The ability to tune the emission properties of LMOFs is critical for these applications and is often achieved by modifying the organic linker component of the framework. rsc.orgresearchgate.net Organic linkers based on fluorophores are frequently used to construct LMOFs, with the goal of achieving specific and dynamic luminescence behaviors. researchgate.net
While the broader class of benzothiadiazole (the sulfur analogue of benzoxadiazole) has been successfully used as a building block for LMOF linkers to tune fluorescence emission, researchgate.net and benzoxadiazole-decorated linkers have been incorporated into zirconium-based MOFs for sensing applications researchgate.net, a review of the available scientific literature did not yield specific studies on the use of Benzo[c] researchwithrutgers.commdpi.comrsc.orgoxadiazole-5-carboxamide for tuning the emission properties of Lanthanide-Organic Frameworks (LMOFs).
High Energy Density Materials (HEDMs)
The search for novel high-energy-density materials (HEDMs) that offer superior performance and enhanced safety profiles compared to traditional explosives like TNT and RDX is a major focus in materials science. researchwithrutgers.com Key characteristics for advanced HEDMs include high density and a favorable oxygen balance, which are crucial for detonation performance, although these factors can sometimes reduce molecular stability. researchwithrutgers.com Design strategies often focus on creating planar, nitrogen-rich fused-ring compounds to achieve a balance of these properties. researchwithrutgers.com
The benzofuroxan (B160326) (also known as benzo[c] researchwithrutgers.commdpi.comrsc.orgoxadiazole N-oxide) fused ring system has become a subject of particular interest in the field of HEDMs. mdpi.com Its planar structure, good stability, high density, and positive oxygen balance make it an attractive scaffold for developing new energetic materials. researchwithrutgers.commdpi.com The planarity of the benzofuroxan framework facilitates the strategic addition of explosophores (functional groups that confer explosive properties), such as nitro groups (–NO2), which can significantly enhance the energetic characteristics of the molecule. researchwithrutgers.commdpi.com
Benzofuroxan Derivatives as Energetic Materials
Research into benzofuroxan derivatives has led to the development of several promising HEDMs. rsc.orgresearchgate.net The introduction of nitro groups onto the benzofuroxan ring is a common strategy to increase density and energy. researchgate.net A number of nitro-substituted benzofuroxans attracted attention as early as the 1980s, leading to the development of primary and secondary explosives. researchgate.net
One area of focus has been the synthesis of various dinitrobenzofuroxan (DNBF) isomers. For instance, 5,6-dinitrobenzofuroxan (5,6-DNBF) was synthesized and found to have a high crystal density of 1.88 g/cm³, which is superior to its isomer 4,6-dinitrobenzofuroxan (4,6-DNBF) with a density of 1.76 g/cm³. rsc.orgresearchgate.net The high density of 5,6-DNBF makes it a potential candidate for HEDM applications, with performance characteristics comparable to established materials like CL-14 and CL-18. rsc.orgresearchgate.net
The table below summarizes the properties of several key benzofuroxan derivatives investigated as energetic materials.
| Compound Name | Abbreviation | Density (ρ) (g·cm⁻³) | Detonation Velocity (Dv) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|---|---|
| 4,6-dinitrobenzofuroxan | 4,6-DNBF | 1.76 | N/A | N/A | researchgate.net |
| 5,6-dinitrobenzofuroxan | 5,6-DNBF | 1.88 | N/A | N/A | researchgate.net |
| 5,7-dihydroxy-4,6-dinitrobenzo[c] researchwithrutgers.commdpi.comrsc.orgoxadiazole 1-oxide | DHDNBF | 1.91 | N/A | N/A | researchwithrutgers.commdpi.com |
| Hydroxylammonium salt of DHDNBF | Salt 4 | 1.87 | 8459 | 32.10 | researchwithrutgers.com |
| Hydrazinium (B103819) salt of DHDNBF | Salt 5 | 1.84 | 8539 | 30.37 | researchwithrutgers.com |
The energetic performance of some of these salts, such as the hydroxylammonium and hydrazinium salts of DHDNBF, are comparable to well-known explosives like LLM-105 (Dv=8560 m s⁻¹, P=33.4 GPa), positioning them as potential candidates for next-generation secondary and primary explosives. researchwithrutgers.com The strategic derivatization of the benzofuroxan core continues to be a promising pathway for the creation of new, powerful, and stable high-energy-density materials. rsc.org
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The benzo[c] rsc.orgnih.govacs.orgoxadiazole scaffold, also known as benzofurazan (B1196253), has attracted considerable attention in medicinal chemistry due to its diverse biological activities. Research has specifically highlighted the potential of derivatives of Benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxamide in the development of novel therapeutic agents.
A notable area of contribution has been in the field of antiparasitic drug discovery. A facile synthesis route for carboxyimidamide-substituted benzo[c] rsc.orgnih.govacs.orgoxadiazoles (B1248032), which are derived from the corresponding carboxamide, has been developed. rsc.org The synthesis involves the conversion of benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxylic acid into the primary amide, Benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxamide, via an acyl chloride intermediate. rsc.org This amide is then further reacted to produce various derivatives. Subsequent evaluation of these compounds against Leishmania donovani, the causative agent of leishmaniasis, revealed promising results. rsc.orgrsc.org One particular derivative with a meta-chloro substitution demonstrated significant antileishmanial activity in both axenic amastigotes and infected macrophages, with no apparent cytotoxicity. rsc.orgrsc.org
In the realm of oncology, the benzo[c] rsc.orgnih.govacs.orgoxadiazole core has been instrumental in the design of potent immune checkpoint inhibitors. nih.govacs.org Researchers have designed and synthesized a series of novel benzo[c] rsc.orgnih.govacs.orgoxadiazole derivatives that act as inhibitors of Programmed Death-Ligand 1 (PD-L1). nih.govacs.org One of the lead compounds from this series exhibited a high binding affinity for human PD-L1 and effectively blocked the PD-1/PD-L1 interaction in cell-based assays. nih.govacs.org An ester prodrug of this compound was found to be orally bioavailable and showed significant antitumor effects in mouse models, suggesting that these compounds hold promise for tumor immunotherapy. nih.govacs.org
Emerging Trends in Benzo[c]rsc.orgnih.govacs.orgoxadiazole Research
The research landscape for benzo[c] rsc.orgnih.govacs.orgoxadiazoles is continually evolving, with several exciting trends emerging that expand their application beyond traditional medicinal chemistry.
Immuno-oncology: A significant trend is the development of small-molecule inhibitors targeting immune checkpoints like PD-L1. nih.govacs.org The benzo[c] rsc.orgnih.govacs.orgoxadiazole scaffold has proven to be a valuable template for creating potent and selective inhibitors, opening new avenues for oral cancer immunotherapies. nih.govacs.org Another related area is the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immunosuppression. nih.gov Novel 1,2,5-oxadiazole-3-carboximidamide derivatives have shown potent activity against IDO1, suggesting a broader role for oxadiazole derivatives in modulating the tumor microenvironment. nih.gov
Materials Science: The unique electronic properties of the benzo[c] rsc.orgnih.govacs.orgoxadiazole ring are being exploited in materials science. A novel copolymer incorporating a benzo[c] rsc.orgnih.govacs.orgoxadiazole unit has been developed for use in high-performance, air-stable n-type field-effect transistors. rsc.org This polymer exhibited high electron mobility, highlighting the potential of this heterocyclic system in organic electronics. rsc.org
Fluorescent Probes and Bioimaging: The inherent fluorescent properties of certain benzo[c] rsc.orgnih.govacs.orgoxadiazole derivatives, particularly nitrobenzofurazans, are being harnessed for biological applications. nih.govnih.gov Researchers have developed fluorescent hybrid biomaterials by immobilizing benzofurazan derivatives on mesoporous silica (B1680970) nanoparticles. nih.govnih.gov These materials have shown promise as antitumor agents and their fluorescence allows for the study of their internalization and localization within cancer cells. nih.govnih.gov
Antimicrobial and Antiparasitic Agents: Research continues into the development of benzo[c] rsc.orgnih.govacs.orgoxadiazole derivatives as agents against a range of pathogens. rsc.orgrsc.orgnih.gov Beyond leishmaniasis, derivatives of the related benzo[1,2-c]1,2,5-oxadiazole N-oxide have been investigated as potential drugs against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of the parasite's mitochondrial electron transport chain. nih.gov
Unexplored Research Avenues for Benzo[c]rsc.orgnih.govacs.orgoxadiazole-5-carboxamide
While significant progress has been made, several research avenues for Benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxamide and its direct derivatives remain largely unexplored.
Broadening the Scope of Biological Activity: The primary focus for derivatives of Benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxamide has been on antiparasitic and, more broadly for the heterocycle, anticancer applications. A systematic investigation into other potential therapeutic areas, such as antiviral, antibacterial, antifungal, and anti-inflammatory activities, could yield novel lead compounds. The core structure's ability to interact with various biological targets suggests a high probability of discovering new bioactivities.
Exploration in Materials Science: The application of the specific Benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxamide scaffold in materials science is an open field. Given that other benzo[c] rsc.orgnih.govacs.orgoxadiazole derivatives have shown utility in organic electronics rsc.org, it would be worthwhile to synthesize and characterize polymers and small molecules incorporating the 5-carboxamide moiety to assess their electronic and photophysical properties for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Development as Bioimaging Probes: The fluorescent properties of the benzo[c] rsc.orgnih.govacs.orgoxadiazole nucleus could be further exploited. Benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxamide could serve as a platform for the development of new fluorescent probes. By attaching specific targeting ligands to the carboxamide group, it may be possible to create probes for imaging specific cellular components or for use in diagnostic assays.
Structural Optimization for Known Activities: For the established antiparasitic and anticancer activities, further structural modifications of the Benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxamide scaffold are warranted. This could involve creating a library of secondary and tertiary amides with diverse substituents to perform a more detailed structure-activity relationship (SAR) study. Such studies could lead to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Investigation as Enzyme Inhibitors: Inspired by the success of other oxadiazole derivatives as IDO1 inhibitors nih.gov, a focused effort to evaluate Benzo[c] rsc.orgnih.govacs.orgoxadiazole-5-carboxamide and its derivatives as inhibitors of other clinically relevant enzymes could be a fruitful research direction.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
